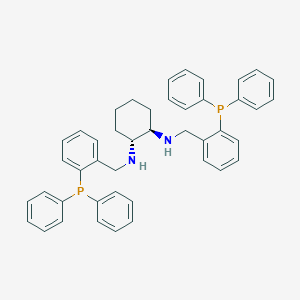

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Übersicht

Beschreibung

“(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine” is a chemical compound with the CAS number 174758-63-5 . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of this compound is C44H44N2P2. The molecular weight is 662.8 g/mol .Physical And Chemical Properties Analysis

The compound is a solid and has a yellow color . It has a melting point of >300°C and a predicted boiling point of 749.8±60.0 °C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It has a predicted pKa of 9.75±0.40 . The compound is air sensitive .Wissenschaftliche Forschungsanwendungen

Buchwald-Hartwig Cross Coupling Reaction

This compound is utilized as a ligand in the Buchwald-Hartwig cross coupling reaction, which forms carbon-nitrogen bonds. The ligand’s chiral phosphine groups facilitate the coupling of aryl halides with amines, producing arylamines that are essential in pharmaceuticals and agrochemicals .

Heck Reaction

In the Heck reaction, this ligand aids in the palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes. This reaction is widely used in the synthesis of fine chemicals and materials due to its tolerance of various functional groups .

Hiyama Coupling

The compound serves as a ligand in Hiyama coupling reactions, where it supports the formation of carbon-carbon bonds between aryl or vinyl silanes and halides. This method is particularly valuable for constructing complex molecular architectures in organic synthesis .

Negishi Coupling

As a ligand in Negishi coupling, it facilitates the cross-coupling of alkyl or aryl zinc compounds with aryl or vinyl halides. This reaction is instrumental in forming biaryls and styrenes, which are key structures in organic electronics and pharmaceuticals .

Sonogashira Coupling

In Sonogashira coupling, the ligand is used to couple terminal alkynes with aryl or vinyl halides. The resulting alkyne-containing compounds have applications in the development of new materials, pharmaceuticals, and agrochemicals .

Suzuki-Miyaura Coupling

This ligand is also employed in Suzuki-Miyaura coupling to facilitate the palladium-catalyzed cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides. The reaction is highly versatile and is used to synthesize biphenyls, stilbenes, and poly-olefins, which are important in materials science and drug development .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. The compound is a phosphine ligand , which suggests it may interact with metal ions in biological systems.

Mode of Action

As a phosphine ligand, this compound likely acts by coordinating with metal ions, forming metal-ligand complexes. These complexes can then participate in various chemical reactions. The exact nature of these interactions and the resulting changes depend on the specific metal ion and the reaction conditions .

Biochemical Pathways

As a phosphine ligand, it may be involved in reactions catalyzed by metalloenzymes or in processes where metal ions play a key role .

Pharmacokinetics

Given its molecular weight of 662.78 , it may have limited bioavailability due to poor absorption and distribution

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form complexes with metal ions could be affected by the concentration of these ions in the environment .

Eigenschaften

IUPAC Name |

(1R,2R)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHPYVNBXWUKNY-NCRNUEESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447912 | |

| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine | |

CAS RN |

174758-63-5 | |

| Record name | (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)

acetic acid](/img/structure/B176944.png)

![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)